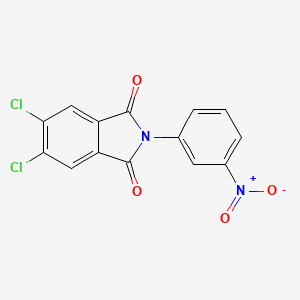![molecular formula C22H18BrN3O6 B11542601 4-[(E)-({2-[(Furan-2-YL)formamido]acetamido}imino)methyl]-2-methoxyphenyl 2-bromobenzoate](/img/structure/B11542601.png)
4-[(E)-({2-[(Furan-2-YL)formamido]acetamido}imino)methyl]-2-methoxyphenyl 2-bromobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-bromo-benzoate de 4-[(E)-({2-[(furan-2-YL)formamido]acétamido}imino)méthyl]-2-méthoxyphényle est un composé organique complexe qui présente une combinaison de groupes furane, formamido, acétamido, méthoxyphényle et bromobenzoate
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 2-bromo-benzoate de 4-[(E)-({2-[(furan-2-YL)formamido]acétamido}imino)méthyl]-2-méthoxyphényle implique plusieurs étapes, à partir de matières premières facilement disponibles. Les étapes clés incluent :
Formation de la furan-2-yl-formamide : Ceci peut être réalisé en faisant réagir l'acide furan-2-carboxylique avec la formamide dans des conditions de déshydratation.
Acétylation : La furan-2-yl-formamide est ensuite mise à réagir avec l'anhydride acétique pour former le dérivé acétamido.
Imination : Le dérivé acétamido est ensuite mis à réagir avec un aldéhyde approprié pour former l'imine.
Formation du méthoxyphényl-bromobenzoate : Séparément, le 2-méthoxyphénol est mis à réagir avec l'acide 2-bromobenzoïque dans des conditions d'estérification pour former l'ester.
Couplage : Enfin, l'imine et l'ester sont couplés dans des conditions appropriées pour former le composé cible.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l'optimisation de la voie de synthèse ci-dessus pour maximiser le rendement et la pureté tout en minimisant les coûts et l'impact environnemental. Cela pourrait inclure l'utilisation de réacteurs à écoulement continu, de synthèse automatisée et de principes de chimie verte.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le cycle furane peut subir une oxydation pour former des dérivés de furan-2,3-dione.
Réduction : Le groupe imine peut être réduit pour former l'amine correspondante.
Substitution : L'atome de brome dans le groupe benzoate peut être substitué par divers nucléophiles pour former différents dérivés.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Les agents réducteurs courants comprennent le borohydrure de sodium et l'hydrure de lithium et d'aluminium.
Substitution : Les nucléophiles courants comprennent les amines, les thiols et les alcoolates.
Principaux produits
Oxydation : Dérivés de furan-2,3-dione.
Réduction : Dérivés aminés correspondants.
Substitution : Divers dérivés benzoates substitués.
Applications de la recherche scientifique
Chimie
Synthèse de molécules complexes : Ce composé peut être utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes.
Catalyse : Il peut être utilisé comme ligand dans des réactions catalytiques.
Biologie
Sondes biologiques : Il peut être utilisé comme sonde pour étudier les processus biologiques impliquant des dérivés de furane et de benzoate.
Médecine
Développement de médicaments :
Industrie
Science des matériaux :
Mécanisme d'action
Le mécanisme d'action du 2-bromo-benzoate de 4-[(E)-({2-[(furan-2-YL)formamido]acétamido}imino)méthyl]-2-méthoxyphényle dépendrait de son application spécifique. En général, le composé pourrait interagir avec des cibles biologiques par le biais de liaisons hydrogène, d'interactions hydrophobes et d'interactions de type π-π. Les groupes furane et benzoate pourraient interagir avec les enzymes ou les récepteurs, tandis que les groupes imine et acétamido pourraient former des liaisons covalentes avec les résidus nucléophiles des protéines.
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: This compound can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can be used as a ligand in catalytic reactions.
Biology
Biological Probes: It can be used as a probe to study biological processes involving furan and benzoate derivatives.
Medicine
Drug Development:
Industry
Materials Science:
Mécanisme D'action
The mechanism of action of 4-[(E)-({2-[(Furan-2-YL)formamido]acetamido}imino)methyl]-2-methoxyphenyl 2-bromobenzoate would depend on its specific application. In general, the compound could interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking interactions. The furan and benzoate groups could interact with enzymes or receptors, while the imine and acetamido groups could form covalent bonds with nucleophilic residues in proteins.
Comparaison Avec Des Composés Similaires
Composés similaires
2-bromo-benzoate de méthyle : Un dérivé ester plus simple présentant une réactivité similaire.
4-bromo-benzoate de méthyle : Un autre dérivé ester avec l'atome de brome en position différente.
2-bromométhyl-benzoate de méthyle : Un composé avec une structure benzoate similaire mais des substituants différents.
Unicité
Le 2-bromo-benzoate de 4-[(E)-({2-[(furan-2-YL)formamido]acétamido}imino)méthyl]-2-méthoxyphényle est unique en raison de sa combinaison de multiples groupes fonctionnels, ce qui lui confère une large gamme de réactivité et d'applications potentielles. La présence du cycle furane, du formamido, de l'acétamido, de l'imine, du méthoxyphényle et du bromobenzoate dans une seule molécule en fait un composé polyvalent pour diverses applications scientifiques et industrielles.
Propriétés
Formule moléculaire |
C22H18BrN3O6 |
|---|---|
Poids moléculaire |
500.3 g/mol |
Nom IUPAC |
[4-[(E)-[[2-(furan-2-carbonylamino)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 2-bromobenzoate |
InChI |
InChI=1S/C22H18BrN3O6/c1-30-19-11-14(8-9-17(19)32-22(29)15-5-2-3-6-16(15)23)12-25-26-20(27)13-24-21(28)18-7-4-10-31-18/h2-12H,13H2,1H3,(H,24,28)(H,26,27)/b25-12+ |
Clé InChI |
ZSWCFOBLBPLANU-BRJLIKDPSA-N |
SMILES isomérique |
COC1=C(C=CC(=C1)/C=N/NC(=O)CNC(=O)C2=CC=CO2)OC(=O)C3=CC=CC=C3Br |
SMILES canonique |
COC1=C(C=CC(=C1)C=NNC(=O)CNC(=O)C2=CC=CO2)OC(=O)C3=CC=CC=C3Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-(2-hydroxy-5-iodophenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide](/img/structure/B11542519.png)
![Ethyl 6-methyl-2-oxo-4-{2-[2-oxo-2-(piperidin-1-yl)ethoxy]naphthalen-1-yl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11542523.png)
![2-[(E)-{2-[(4-nitrophenyl)carbonyl]hydrazinylidene}methyl]phenyl (2E)-3-phenylprop-2-enoate](/img/structure/B11542539.png)
![2-(4-Methoxy-3-nitrophenyl)-3-[(4-methoxyphenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B11542546.png)
![2,4-dibromo-6-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)hydrazinylidene]methyl}phenyl 3-fluorobenzoate](/img/structure/B11542558.png)
![N'-[(E)-(4-Hydroxy-3-methoxyphenyl)methylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide](/img/structure/B11542560.png)

![N-(5-bromopyridin-2-yl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B11542569.png)
![(1E)-1-[1-(biphenyl-4-yl)-2-phenylethylidene]-2-(2,4-dinitrophenyl)hydrazine](/img/structure/B11542573.png)
![5-{[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]amino}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11542581.png)
![(3E)-N-(4-bromophenyl)-3-{2-[(3-methylphenyl)carbonyl]hydrazinylidene}butanamide](/img/structure/B11542590.png)
![2-(benzyloxy)-N'-[(E)-(3-phenoxyphenyl)methylidene]benzohydrazide](/img/structure/B11542595.png)
![(1Z)-1-(3,5-diiodo-2-methoxybenzylidene)-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]hydrazine](/img/structure/B11542599.png)
![N'-[(1E)-6-methoxy-8-methyl-3,4-dihydronaphthalen-1(2H)-ylidene]-2-(quinolin-8-ylsulfanyl)acetohydrazide](/img/structure/B11542600.png)
